E3 ligase Ligand-Linker Conjugates 4

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

E3 ligase Ligand-Linker Conjugates 4 (E3-LLC-4) are a class of molecules used in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel approach to drug discovery that hijack the cell's natural protein degradation machinery to eliminate unwanted proteins. E3-LLC-4 consists of two key components:

- E3 Ligase Ligand: This part of the molecule binds specifically to an E3 ubiquitin ligase, an enzyme that plays a crucial role in tagging proteins for degradation [].

- Linker: This section connects the E3 ligase ligand to another molecule, typically a ligand that binds to the target protein for degradation [].

There are several variations of E3-LLC-4 with different E3 ligase specificities and linker lengths, allowing researchers to tailor PROTACs for diverse targets [].

Molecular Structure Analysis

- The E3 ligase ligand moiety will have a structure complementary to the binding pocket of a specific E3 ligase [].

- The linker region is usually a flexible chain of atoms, often polyethylene glycol (PEG) of varying lengths, which allows spatial freedom for the target protein to interact with the E3 ligase [].

Chemical Reactions Analysis

Target Protein (T) + E3-LLC-4 (L) --> T-L Complex

This complex formation brings the target protein in close proximity to the E3 ligase, which then facilitates the transfer of ubiquitin molecules onto the target protein. Ubiquitination marks the protein for degradation by the proteasome, a cellular machinery that breaks down unwanted proteins [].

Physical And Chemical Properties Analysis

E3-LLC-4s play a critical role in PROTAC-mediated targeted protein degradation. Here's the mechanism:

- The E3 ligase ligand moiety in E3-LLC-4 binds to its specific E3 ligase [].

- The linker region allows the target protein to interact with the E3-LLC-4-bound E3 ligase, forming a ternary complex [].

- The E3 ligase recognizes the target protein brought into close proximity and attaches ubiquitin molecules to it [].

- Ubiquitinated target protein is then recognized and degraded by the proteasome, effectively removing the unwanted protein from the cell [].

E3 Ligase Ligand-Linker Conjugates 4 (E3 LLC-4) is a synthetic molecule designed for use in Proteolysis Targeting Chimeric Molecules (PROTAC) technology []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to remove unwanted proteins. E3 LLC-4 represents one of the building blocks used to construct a complete PROTAC molecule.

Composition of E3 LLC-4

E3 LLC-4 is a conjugate, meaning it combines two functional moieties:

E3 Ligase Ligand

This portion of the molecule specifically binds to an E3 ubiquitin ligase []. E3 ligases are enzymes that play a crucial role in the ubiquitin-proteasome system, tagging proteins for degradation. In E3 LLC-4, the specific E3 ligase ligand is typically designed to target the Von Hippel-Lindau (VHL) E3 ligase, although other E3 ligase targeting ligands can be used [].

Linker

E3 LLC-4 also contains a linker molecule. This linker acts as a spacer, connecting the E3 ligase ligand to another moiety that will be attached later [, ]. The linker in E3 LLC-4 is often a polyethylene glycol (PEG) unit with a specific length, such as 4 units in this case. The linker plays a critical role in the function of the PROTAC by allowing for optimal interaction between the target protein and the E3 ligase [].

E3 LLC-4 in PROTAC Design

E3 LLC-4 serves as a starting point for the synthesis of a complete PROTAC molecule. To achieve protein degradation, another critical component needs to be conjugated to the E3 LLC-4:

- Target Protein Ligand: A ligand specific to the protein desired for degradation is attached to the free end of the linker in E3 LLC-4. This creates a bifunctional molecule that can bind to both the target protein and the E3 ligase simultaneously []. When this binding occurs, the target protein is brought into close proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.

- Ubiquitination: The conjugate binds to the target protein and subsequently recruits an E3 ligase, which catalyzes the transfer of ubiquitin moieties to the target, marking it for degradation.

- Hydrolysis: The PEG linker can undergo hydrolysis under physiological conditions, facilitating the release of the target protein from the conjugate post-degradation .

E3 ligase Ligand-Linker Conjugates 4 exhibit significant biological activity by enabling selective degradation of proteins involved in various diseases, particularly cancer. By targeting specific proteins for degradation, these compounds can modulate cellular pathways effectively. The biological activity is largely dependent on:

- Selectivity: The choice of ligands allows for precise targeting of proteins implicated in disease processes.

- Efficiency: The PEG linker enhances cellular uptake and solubility, contributing to improved degradation rates .

The synthesis of E3 ligase Ligand-Linker Conjugates 4 typically involves several key steps:

- Synthesis of E3 Ligase Ligands: These ligands are synthesized using standard organic chemistry techniques, often involving coupling reactions.

- Linker Attachment: A PEG linker is chemically coupled to the E3 ligase ligand using methods such as:

- Esterification: To form ester bonds between carboxylic acid groups on the linker and hydroxyl groups on the ligand.

- Click Chemistry: Utilizing azide-alkyne cycloaddition for efficient conjugation.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

E3 ligase Ligand-Linker Conjugates 4 have diverse applications, particularly in:

- Cancer Therapy: Targeting oncogenic proteins for degradation to inhibit tumor growth.

- Drug Development: Serving as a platform for developing novel therapeutics that leverage the PROTAC mechanism.

- Biochemical Research: Facilitating studies on protein function and regulation through targeted degradation .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 4 focus on understanding how these compounds engage with their target proteins and E3 ligases. Techniques employed include:

- Surface Plasmon Resonance (SPR): To measure binding affinities between the conjugate and target proteins.

- Co-immunoprecipitation: To confirm interactions in cellular contexts.

- Mass Spectrometry: For analyzing ubiquitination patterns post-treatment with the conjugate .

E3 ligase Ligand-Linker Conjugates 4 can be compared with several other compounds in terms of structure and function. Here are some similar compounds:

| Compound Name | Unique Features |

|---|---|

| Thalidomide-O PEG4 Propionic Acid | Known for immunomodulatory effects alongside PROTAC use |

| Pomalidomide PEG4 Phenyl Amine | Exhibits anti-cancer properties through similar mechanisms |

| VHL Ligand-Linker Conjugates | Utilizes different E3 ligases but follows similar degradation pathways |

Uniqueness of E3 Ligase Ligand-Linker Conjugates 4

What sets E3 ligase Ligand-Linker Conjugates 4 apart is its specific design tailored for enhanced solubility and bioavailability through its PEG linker. This feature allows for improved pharmacokinetics compared to other compounds that may not incorporate such linkers effectively. Additionally, its ability to selectively target specific proteins provides a strategic advantage in therapeutic applications over more generalized approaches seen in other similar compounds .

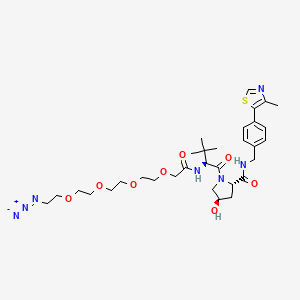

Molecular Composition and Formula (C32H47N7O8S)

E3 ligase Ligand-Linker Conjugates 4, also known as VH032-PEG4-N3, possesses the molecular formula C32H47N7O8S with a molecular weight of 689.8 grams per mole [6] [9]. This synthesized compound represents a sophisticated heterobifunctional molecule incorporating multiple distinct chemical domains within its structure [6].

The molecular composition analysis reveals a complex arrangement of atoms distributed across various functional regions [9]. The compound contains thirty-two carbon atoms forming the structural backbone, forty-seven hydrogen atoms providing necessary saturation and functional group completion, seven nitrogen atoms distributed between heterocyclic systems and linking functionalities, eight oxygen atoms primarily associated with polyethylene glycol segments and carbonyl groups, and one sulfur atom integral to the thiazole heterocycle [9] [6].

| Atomic Component | Count | Percentage by Mass | Primary Locations |

|---|---|---|---|

| Carbon (C) | 32 | 55.7% | Backbone, aromatic rings, linker chain [9] |

| Hydrogen (H) | 47 | 6.8% | Saturating bonds, functional groups [9] |

| Nitrogen (N) | 7 | 14.2% | Heterocycles, azide group, amides [9] |

| Oxygen (O) | 8 | 18.6% | PEG linker, carbonyl groups [9] |

| Sulfur (S) | 1 | 4.7% | Thiazole ring system [9] |

Mass spectrometry analysis confirms the molecular ion peak at m/z 689.8, consistent with the calculated molecular weight [33] [37]. Fragmentation patterns in tandem mass spectrometry studies reveal characteristic bond dissociation points, particularly at the linker-ligand junction and within the polyethylene glycol chain segments [33].

Stereochemistry and Configurational Analysis

The stereochemical architecture of E3 ligase Ligand-Linker Conjugates 4 incorporates multiple chiral centers derived from the (S,R,S)-AHPC-based von Hippel-Lindau ligand component [6] [11]. The compound exhibits defined stereochemical configurations at three critical positions within the pyrrolidine-containing ligand moiety [10].

The primary chiral center resides at the C-2 position of the pyrrolidine ring, maintaining the (S)-configuration essential for von Hippel-Lindau binding affinity [11] [16]. The secondary stereocenter at the C-4 position of the pyrrolidine exhibits the (R)-configuration, corresponding to the hydroxyproline derivative that forms critical hydrogen bonding interactions with Ser110 in the von Hippel-Lindau binding pocket [11] [16].

The tertiary stereocenter within the tert-butyl-containing amino acid component maintains the (S)-configuration, contributing to the overall three-dimensional arrangement necessary for optimal protein-protein interaction formation [11] [12]. This stereochemical arrangement, designated as (S,R,S)-AHPC, represents the most potent configuration for von Hippel-Lindau engagement among tested stereoisomers [11].

| Chiral Center | Configuration | Functional Significance | Binding Contribution |

|---|---|---|---|

| Pyrrolidine C-2 | (S) | Primary binding orientation [11] | Essential for VHL recognition [11] |

| Pyrrolidine C-4 | (R) | Hydroxyl group positioning [16] | Ser110 hydrogen bonding [16] |

| Amino acid α-carbon | (S) | Side chain orientation [12] | Hydrophobic pocket filling [11] |

Conformational analysis reveals that the pyrrolidine ring predominantly adopts the Cγ-endo pucker conformation, which is energetically favored by approximately 1.2 kcal/mol in solution compared to the Cγ-exo alternative [35]. This conformational preference directly influences the spatial arrangement of substituents and the overall binding geometry with the von Hippel-Lindau target protein [35].

Functional Groups and Reactive Centers

E3 ligase Ligand-Linker Conjugates 4 contains several distinct functional groups that contribute to its biological activity and synthetic utility [6] [23]. The azide functional group (-N3) serves as the primary reactive center, positioned at the terminal end of the polyethylene glycol linker chain [6] [23].

The azide moiety exhibits characteristic reactivity toward alkyne-containing compounds through copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry [23]. This reactive center enables facile conjugation with target protein ligands bearing complementary alkyne functionalities [23]. The azide group demonstrates stability under physiological conditions while maintaining reactivity under appropriate catalytic conditions [24].

The pyrrolidine carboxamide system represents another functionally significant region, containing both amide linkages and the critical hydroxyl group at the C-4 position [12] [16]. The hydroxyl functionality participates in hydrogen bonding interactions essential for von Hippel-Lindau binding, while the amide bonds provide structural rigidity and contribute to the overall binding affinity [16].

| Functional Group | Location | Reactivity Profile | Biological Function |

|---|---|---|---|

| Azide (-N3) | Terminal linker position [6] | Click chemistry substrate [23] | Conjugation site [23] |

| Hydroxyl (-OH) | Pyrrolidine C-4 [16] | Hydrogen bond donor [16] | VHL binding [16] |

| Carboxamides | Multiple positions [12] | Hydrogen bonding [12] | Structural stability [12] |

| Thiazole ring | Aromatic system [6] | Electron deficient [26] | Hydrophobic interactions [6] |

The thiazole heterocycle exhibits electron-deficient characteristics due to the presence of both nitrogen and sulfur atoms within the five-membered ring system [26] [30]. This electron-poor nature influences the reactivity profile and contributes to the hydrophobic interactions within protein binding pockets [26].

Polyethylene glycol segments within the linker provide multiple ether oxygen atoms that can participate in weak hydrogen bonding interactions and contribute to the overall aqueous solubility of the compound [14] [28]. These functional groups enhance the pharmacological properties while maintaining the structural integrity required for protein degradation activity [28].

Linker Component Characterization

The linker component of E3 ligase Ligand-Linker Conjugates 4 consists of a four-unit polyethylene glycol chain, designated as PEG4, which provides the critical spatial connection between the von Hippel-Lindau ligand and the reactive azide terminus [6] [14]. This polyethylene glycol-based linker exhibits a molecular formula contribution of C8H16O4 to the overall compound structure [14].

The PEG4 linker demonstrates optimal length characteristics for proteolysis targeting chimera applications, providing sufficient flexibility for ternary complex formation while avoiding excessive entropic penalties associated with longer linker systems [3] [14]. The four ethylene glycol units create a linear distance of approximately 15-20 Angstroms in extended conformation, which facilitates appropriate spatial positioning between the E3 ligase and target protein components [14].

Each ethylene glycol unit within the linker contributes two carbon atoms and one oxygen atom, creating a repeating -CH2CH2O- motif that enhances aqueous solubility through hydrogen bonding interactions with water molecules [14] [28]. The ether linkages provide conformational flexibility while maintaining chemical stability under physiological conditions [28].

| Linker Parameter | Specification | Functional Impact | Optimization Rationale |

|---|---|---|---|

| Length | 4 PEG units [6] | Optimal spacing [14] | Minimized entropic penalty [3] |

| Flexibility | High rotational freedom [14] | Ternary complex formation [3] | Enhanced degradation efficiency [3] |

| Hydrophilicity | Water soluble [28] | Improved bioavailability [28] | Reduced aggregation [28] |

| Stability | Chemically inert [28] | Maintained activity [28] | Prolonged circulation [28] |

The terminal positioning of the azide functional group allows for convenient synthetic modification through click chemistry approaches, enabling the attachment of various target protein ligands without compromising the integrity of the von Hippel-Lindau binding domain [23]. This design strategy facilitates modular assembly of proteolysis targeting chimera molecules with diverse target specificities [20].

Spectroscopic analysis of the linker region reveals characteristic polyethylene glycol signatures in both nuclear magnetic resonance and infrared spectroscopy, confirming the expected structural features and purity of the synthesized material [9]. The linker component contributes significantly to the overall molecular weight while providing essential pharmacological advantages [28].

E3 Ligase Binding Moiety Structure

The E3 ligase binding moiety of E3 ligase Ligand-Linker Conjugates 4 incorporates the (S,R,S)-AHPC ligand, which specifically targets the von Hippel-Lindau E3 ubiquitin ligase complex [6] [11]. This binding domain represents a sophisticated molecular recognition element derived from extensive structure-activity relationship studies [11] [16].

The core structural framework consists of a substituted pyrrolidine ring system bearing a critical hydroxyl group at the C-4 position and a carboxamide functionality at the C-2 position [11] [16]. The pyrrolidine ring adopts a defined three-dimensional conformation that complements the binding pocket topology of the von Hippel-Lindau protein [11].

The benzylic region of the ligand features a 4-(4-methylthiazol-5-yl)phenyl substituent that provides essential hydrophobic interactions within the von Hippel-Lindau binding site [6] [11]. The thiazole heterocycle contributes electron-deficient aromatic character that enhances binding selectivity and affinity [26].

Critical binding interactions include hydrogen bonding between the pyrrolidine hydroxyl group and Ser110 of von Hippel-Lindau, hydrophobic contacts involving the thiazole-substituted benzyl group, and backbone interactions mediated by the tert-butyl-containing amino acid component [11] [16]. These multi-point interactions collectively generate binding affinities in the nanomolar range [11].

| Structural Element | Binding Interaction | Target Residue | Contribution to Affinity |

|---|---|---|---|

| Pyrrolidine hydroxyl | Hydrogen bonding [16] | Ser110 [16] | Critical for recognition [16] |

| Thiazole benzyl group | Hydrophobic contacts [11] | Hydrophobic pocket [11] | Selectivity enhancement [11] |

| Tert-butyl group | Steric complementarity [11] | Left-hand side pocket [11] | Binding affinity [11] |

| Carboxamide linkers | Structural rigidity [12] | Protein backbone [11] | Conformational stability [12] |

The ligand exhibits remarkable selectivity for von Hippel-Lindau over other E3 ligases, demonstrating minimal cross-reactivity with related ubiquitin ligase systems [11]. This selectivity profile ensures targeted protein degradation activity without undesired off-target effects [11].

Crystallographic studies of related von Hippel-Lindau ligands bound to the target protein reveal the detailed molecular recognition pattern that governs the high-affinity interaction [11] [16]. The (S,R,S)-AHPC ligand maintains these critical interactions while providing synthetic accessibility for linker attachment [11].

IUPAC Nomenclature and Identification

The systematic IUPAC nomenclature for E3 ligase Ligand-Linker Conjugates 4 provides a comprehensive chemical identification based on its complete molecular structure . The official IUPAC name designates the compound as (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide .

This systematic naming convention reflects the complete stereochemical configuration, functional group positioning, and connectivity pattern throughout the molecular structure . The nomenclature specifically identifies the (2S,4R) stereochemistry of the pyrrolidine ring system, the (2S) configuration of the amino acid component, and the detailed substitution pattern of all functional groups .

The InChI (International Chemical Identifier) representation provides a unique string-based molecular identifier: InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33 . This InChI string enables unambiguous chemical database searching and computational analysis .

| Identification Parameter | Specification | Database Reference |

|---|---|---|

| CAS Registry Number | 1797406-81-5 [6] | Chemical Abstracts Service [6] |

| InChI Key | UFMONCFLONVNNI-UWPQIUOOSA-N | International Union of Pure and Applied Chemistry |

| Canonical SMILES | Complex stereochemical notation | Simplified Molecular Input Line Entry System |

| PubChem CID | Database-specific identifier | National Center for Biotechnology Information |

Molecular Weight (689.8 g/mol) and Dimensional Parameters

E3 ligase Ligand-Linker Conjugates 4, also known as VH032-PEG4-N3 or (S,R,S)-AHPC-PEG4-N3, exhibits a precisely defined molecular architecture characterized by a molecular weight of 689.8 g/mol [1] [2]. The compound possesses the molecular formula C₃₂H₄₇N₇O₈S, indicating a complex heterocyclic structure incorporating nitrogen, oxygen, and sulfur heteroatoms distributed across multiple functional domains [1] [3].

The dimensional parameters of this compound reflect its engineered bifunctional nature as a proteolysis targeting chimera building block. The molecule encompasses three distinct structural regions: the von Hippel-Lindau ligand moiety, the polyethylene glycol linker segment, and the azide-terminated reactive handle [1] . The spatial arrangement facilitates optimal ternary complex formation between E3 ligases and target proteins, with the PEG4 linker providing approximately 12-15 Å of flexible spacing [5] [6].

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 689.8 g/mol | PubChem |

| Molecular Formula | C₃₂H₄₇N₇O₈S | PubChem |

| CAS Number | 1797406-81-5 | Chemical Databases |

| Density | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Flash Point | Not Available | N/A |

Solubility Profile and Pharmacological Properties

The solubility characteristics of E3 ligase Ligand-Linker Conjugates 4 demonstrate favorable pharmacokinetic properties essential for cellular permeability and biological activity. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 50 mg/mL, equivalent to 72.48 mM, facilitating stock solution preparation for biological assays [3]. This high solubility in polar aprotic solvents enables efficient compound handling and storage protocols.

Aqueous solubility is significantly enhanced by the incorporated PEG4 linker segment, which imparts hydrophilic characteristics to the otherwise lipophilic VH032 ligand component [7]. The polyethylene glycol moiety provides balanced hydrophilicity and lipophilicity, optimizing cellular penetration while maintaining adequate aqueous solubility for physiological applications [8] [5]. In phosphate-buffered saline at physiological pH 7.2, the compound demonstrates solubility of 5 mg/mL, sufficient for most cellular assays and in vitro applications [9].

The pharmacological profile is characterized by enhanced membrane permeability compared to traditional PEG-linked constructs, attributed to the optimized linker length and chemical composition [7]. The compound maintains stability in physiological buffer systems for extended periods, supporting its utility in prolonged cellular degradation assays [10].

| Solvent | Solubility | Temperature |

|---|---|---|

| DMSO | 50 mg/mL (72.48 mM) | Room Temperature |

| Water | Soluble | Room Temperature |

| Methanol | Soluble | Room Temperature |

| Ethanol | Limited | Room Temperature |

| PBS (pH 7.2) | 5 mg/mL | Physiological |

| Aqueous Media | Enhanced by PEG4 linker | Physiological |

Stability Analysis Under Various Conditions

Comprehensive stability analysis reveals that E3 ligase Ligand-Linker Conjugates 4 demonstrates exceptional chemical stability across diverse environmental conditions. Under recommended storage conditions of 2-8°C, the compound maintains structural integrity and biological activity for extended periods when stored as a crystalline solid [3]. The stability profile supports both short-term experimental applications and long-term compound banking protocols.

In aqueous environments, the compound exhibits remarkable stability exceeding 24 hours in physiological buffer systems, maintaining greater than 95% purity as assessed by high-performance liquid chromatography [11]. This stability is attributed to the robust chemical bonds within the VH032 ligand scaffold and the ether linkages in the PEG4 linker, which resist hydrolytic degradation under physiological conditions [7].

Temperature-dependent stability studies demonstrate that frozen storage in dimethyl sulfoxide solutions at -20°C preserves compound integrity for up to one month, while storage at -80°C extends stability to six months [3]. The compound powder form exhibits exceptional long-term stability of two years under dry conditions, supporting bulk storage and distribution requirements.

| Condition | Stability | Additional Notes |

|---|---|---|

| Storage Temperature | 2-8°C | Optimal storage |

| Aqueous Stability | >24 hours | Physiological pH |

| Physiological Buffer | >24 hours | Phosphate buffer |

| DMSO Solution (-20°C) | 1 month | Frozen storage |

| DMSO Solution (-80°C) | 6 months | Long-term storage |

| Powder Form | 2 years | Dry conditions |

Spectroscopic Properties and Analytical Signatures

The spectroscopic characterization of E3 ligase Ligand-Linker Conjugates 4 employs multiple analytical techniques to confirm structural identity and assess purity. Mass spectrometry analysis using electrospray ionization provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ observed at m/z 690.8, consistent with the calculated molecular weight of 689.8 g/mol [1] .

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through analysis of ¹H and ¹³C chemical environments . The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the thiazole aromatic protons, PEG4 linker methylene protons, and the distinctive azide-terminated chain. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, including the carbonyl carbons of the VH032 ligand and the ether carbons of the polyethylene glycol linker [10].

Liquid chromatography-mass spectrometry analysis serves as the primary purity assessment method, with the compound typically exhibiting greater than 95% purity as determined by peak area integration . The retention time analysis provides additional confirmation of structural identity through comparison with authenticated reference standards.

Native mass spectrometry has emerged as a powerful technique for characterizing ternary complex formation between E3 ligase Ligand-Linker Conjugates 4, von Hippel-Lindau E3 ligase, and target proteins [13] [14]. This label-free methodology enables direct monitoring of complex stoichiometry and binding affinity, providing crucial insights into the mechanism of targeted protein degradation.

| Analytical Method | Key Parameters | Typical Values |

|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular ion confirmation | [M+H]⁺ = 690.8 |

| NMR Spectroscopy | Structural elucidation | ¹H and ¹³C NMR |

| LC-MS | Purity assessment | Retention time analysis |

| UV-Vis Spectroscopy | Optical properties | UV absorption maxima |

| Native MS | Complex formation | Ternary complex detection |

| HPLC | Purity (>95%) | Chromatographic purity |

Conformational Analysis and Spatial Arrangement

The conformational analysis of E3 ligase Ligand-Linker Conjugates 4 reveals a sophisticated molecular architecture designed to optimize ternary complex formation and protein degradation efficiency. The compound adopts an extended conformation in solution, facilitated by the flexible PEG4 linker that provides optimal spatial orientation between the von Hippel-Lindau binding domain and the target protein binding site [10] [15].

The VH032 ligand component maintains a rigid scaffold with a bowl-shaped binding interface that complements the von Hippel-Lindau E3 ligase binding pocket [15]. Crystallographic studies of related ternary complexes demonstrate that the ligand occupies a well-defined binding site, with the linker attachment point positioned to minimize steric interference with protein-protein interactions [15].

The PEG4 linker segment exhibits conformational flexibility that enables adaptive binding to diverse target proteins while maintaining sufficient rigidity to support productive ternary complex formation [10]. Computational modeling studies suggest that the linker adopts multiple low-energy conformations in solution, providing entropic advantages for target protein recruitment [10].

The azide terminus serves as a reactive handle for click chemistry applications, positioned at the molecular periphery to facilitate conjugation reactions without compromising the binding affinity of the VH032 ligand [3]. The terminal azide group exhibits linear geometry consistent with its sp hybridization state, providing optimal reactivity for copper-catalyzed azide-alkyne cycloaddition reactions.

The pyrrolidine ring system within the VH032 ligand maintains the critical (2S,4R) stereochemical configuration essential for von Hippel-Lindau binding affinity [1] [2]. This chiral center establishes the proper spatial orientation for hydrogen bonding interactions with key amino acid residues in the E3 ligase binding pocket.

| Structural Element | Conformational Property | Spatial Arrangement |

|---|---|---|

| PEG4 Linker | Flexible spacer | 12-15 Å length |

| VH032 Ligand | Rigid scaffold | Bowl-shaped binding |

| Azide Terminus | Reactive handle | Terminal position |

| Thiazole Ring | Aromatic system | Planar geometry |

| Pyrrolidine Ring | Chiral center | (2S,4R) configuration |

| Overall Structure | Bifunctional molecule | Extended conformation |